3-Amino-2-(2-chloro-4-methoxyphenyl)propanoic acid
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Overview
Description
3-Amino-2-(2-chloro-4-methoxyphenyl)propanoic acid is an organic compound with a complex structure that includes an amino group, a chloro-substituted aromatic ring, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(2-chloro-4-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve the catalytic reduction of its corresponding unsaturated acid using palladium on charcoal and hydrogen gas . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(2-chloro-4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted aromatic ring, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
3-Amino-2-(2-chloro-4-methoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-2-(2-chloro-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)propionic acid: Similar structure but lacks the amino and chloro groups.
3-(2-Methoxyphenyl)propionic acid: Similar structure but lacks the amino and chloro groups.
3-(4-Hydroxyphenyl)propionic acid: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
3-Amino-2-(2-chloro-4-methoxyphenyl)propanoic acid is unique due to the presence of both an amino group and a chloro-substituted aromatic ring, which confer distinct chemical reactivity and potential biological activity. These functional groups make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H12ClNO3 |
---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
3-amino-2-(2-chloro-4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H12ClNO3/c1-15-6-2-3-7(9(11)4-6)8(5-12)10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14) |
InChI Key |
VDIJDTNTOITLPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(CN)C(=O)O)Cl |
Origin of Product |
United States |
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